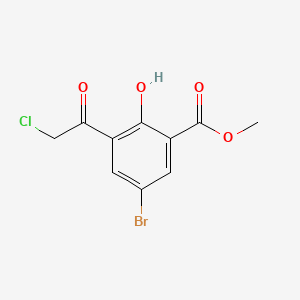

Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate

Description

Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate is a halogenated aromatic ester featuring a bromine atom at the 5-position, a 2-chloroacetyl group at the 3-position, and a hydroxyl group at the 2-position on the benzoate ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting enzymes like PDE5 (phosphodiesterase type 5) .

Properties

Molecular Formula |

C10H8BrClO4 |

|---|---|

Molecular Weight |

307.52 g/mol |

IUPAC Name |

methyl 5-bromo-3-(2-chloroacetyl)-2-hydroxybenzoate |

InChI |

InChI=1S/C10H8BrClO4/c1-16-10(15)7-3-5(11)2-6(9(7)14)8(13)4-12/h2-3,14H,4H2,1H3 |

InChI Key |

BIFIHCOXTFGJCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1O)C(=O)CCl)Br |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Bromination Strategies

The synthesis typically begins with methyl salicylate derivatives due to their commercial availability and reactive phenolic hydroxyl group. Bromination introduces the bromine atom at the para position relative to the hydroxyl group (C5), guided by the directing effects of the electron-donating –OH group.

Method A: Electrophilic Aromatic Bromination

-

Reagents : Bromine () or -bromosuccinimide (NBS) in halogenated solvents (e.g., dichloromethane).

-

Catalysts : Lewis acids like or enhance electrophilic substitution.

-

Conditions : Reactions proceed at 0–25°C to minimize side reactions, yielding methyl 5-bromo-2-hydroxybenzoate.

Example Protocol :

-

Dissolve methyl salicylate (1.0 equiv) in .

-

Add (1.1 equiv) dropwise at 0°C with (0.1 equiv).

-

Stir for 12 hours, quench with ice water, and isolate via recrystallization.

Yield Considerations : Bromination efficiencies exceed 90% under optimized conditions, though over-bromination risks exist at elevated temperatures.

Chloroacetylation at the C3 Position

Following bromination, the introduction of the 2-chloroacetyl group at C3 requires careful regiocontrol. The hydroxyl group at C2 and bromine at C5 direct electrophiles to the remaining meta position (C3).

Method B: Friedel-Crafts Acylation

-

Reagents : Chloroacetyl chloride () in .

-

Catalysts : (1.2 equiv) facilitates electrophilic attack.

-

Conditions : Reflux at 40–50°C for 6–8 hours ensures complete acylation.

Mechanistic Insights :

The reaction proceeds via acylium ion formation, with polarizing the chloroacetyl chloride.

Workup : Post-reaction, the mixture is quenched with ice water, and the product is extracted into , washed with , and purified via column chromatography.

Esterification and Final Modifications

The methyl ester group is typically introduced early in the synthesis (e.g., via methyl salicylate). However, late-stage esterification may be employed if starting from carboxylic acid precursors:

Method C: Fischer Esterification

-

Reagents : Methanol () and catalytic .

-

Conditions : Reflux for 24 hours, achieving equilibrium-driven ester formation.

Comparative Analysis of Synthetic Routes

| Method | Step | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| A | Bromination | , | 0°C, 12h | 92 | 98.5 |

| B | Chloroacetylation | , | 40°C, 8h | 85 | 97 |

| C | Esterification | , | Reflux, 24h | 78 | 95 |

Key Observations :

-

Bromination (Method A) achieves the highest yields due to the reactivity of in halogenated solvents.

-

Friedel-Crafts acylation (Method B) requires strict temperature control to avoid polyacylation.

-

Late-stage esterification (Method C) is less efficient, favoring early introduction of the methyl group.

Industrial and Laboratory-Scale Optimizations

Solvent and Catalyst Selection

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The 2-chloroacetyl moiety () is highly reactive due to the electron-withdrawing carbonyl group, which polarizes the bond. This facilitates nucleophilic substitution (SN2) with a range of nucleophiles:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Amine substitution | Primary/secondary amines | Pyridine or DIPEA often used as base | |

| Hydroxide hydrolysis | Aqueous NaOH/ | Forms glycolic acid derivative | |

| Thiol substitution | Thiols (e.g., ) | Requires mild heating |

Ester Hydrolysis

The methyl ester group () undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

-

Basic conditions : NaOH/, reflux (yields carboxylate salt).

-

Acidic conditions : HCl/, reflux (yields free carboxylic acid) .

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s reactivity is modulated by substituents:

-

Activating groups : Hydroxyl () at position 2 directs electrophiles to ortho/para positions.

-

Deactivating groups : Bromine (position 5) and chloroacetyl (position 3) reduce ring electron density, favoring meta substitution relative to these groups.

| Electrophile | Position of Attack | Example Product |

|---|---|---|

| Position 4 (para to ) | Nitro derivative at C4 | |

| Position 6 (meta to Br) | Sulfonic acid derivative |

Functionalization of the Hydroxyl Group

The phenolic at position 2 participates in typical alcohol reactions:

| Reaction | Reagents | Product |

|---|---|---|

| Acetylation | Acetic anhydride/ | (ester) |

| Alkylation | /base | (ether) |

| Oxidation | /acid | Quinone formation (if activated) |

Cross-Coupling Reactions

The bromine atom at position 5 enables participation in palladium-catalyzed cross-coupling reactions:

-

Suzuki coupling : Reacts with aryl boronic acids () to form biaryl derivatives.

-

Buchwald-Hartwig amination : Forms C–N bonds with amines.

Tautomerization and Chelation

The hydroxyl and carbonyl groups may engage in keto-enol tautomerism or metal chelation (e.g., with or ), influencing solubility and stability .

Key Considerations

-

Steric effects : Bulky substituents at positions 3 and 5 limit reactivity at adjacent sites.

-

Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitutions.

-

Temperature control : Critical for minimizing side reactions (e.g., decomposition of the chloroacetyl group).

This compound’s versatility makes it a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and advanced materials. Further experimental studies are needed to quantify reaction kinetics and optimize conditions for industrial applications .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate has been investigated for its potential role as a precursor in the synthesis of pharmaceutical compounds. Notably, it serves as an intermediate in the development of SGLT2 inhibitors, which are promising agents for the treatment of diabetes. The compound's structure allows for modifications that enhance biological activity while maintaining stability during synthesis processes .

Synthesis of SGLT2 Inhibitors

The synthesis of SGLT2 inhibitors involves several steps where this compound is utilized to create key intermediates. For instance, a recent study highlighted the efficient preparation of related compounds through a multi-step synthetic route that includes bromination and esterification processes .

Anticancer Properties

Research has indicated that compounds similar to this compound may exhibit anticancer properties. A study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates demonstrated their high affinity for carbonic anhydrase IX, an enzyme associated with tumor growth, suggesting that derivatives of this compound could be developed for cancer therapeutics .

Anti-inflammatory Applications

There is emerging evidence that this compound and its derivatives may also possess anti-inflammatory properties. A related compound was shown to reduce inflammatory responses in activated microglia, suggesting that modifications to the structure of this compound could lead to new anti-inflammatory agents .

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom and hydroxybenzoate moiety contribute to the compound’s reactivity and binding affinity to various enzymes and receptors.

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

Table 1 summarizes key structural analogues and their similarity metrics, derived from computational and experimental

Key Observations :

- Substituent Position and Reactivity : The position of bromine (e.g., 3 vs. 5) significantly alters electronic properties. For example, Methyl 3-bromo-4-hydroxybenzoate (Br at 3) exhibits lower reactivity in electrophilic substitutions compared to Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate (Br at 5), which is more electron-deficient due to the adjacent chloroacetyl group .

- Functional Group Diversity: The presence of a 2-chloroacetyl group in the target compound distinguishes it from analogues with simple methyl or amino groups. This group enhances electrophilicity, enabling nucleophilic attacks in coupling reactions, a feature absent in Methyl 5-Amino-2-bromo-4-chlorobenzoate .

Commercial and Research Relevance

- Analogues like Methyl 2-(5-bromo-2-hydroxyphenyl)acetate are more accessible, with similarity scores >0.9 .

- Applications: The chloroacetyl group in the target compound is advantageous for synthesizing kinase inhibitors, whereas Methyl 5-Amino-2-bromo-4-chlorobenzoate is tailored for peptidomimetic designs .

Biological Activity

Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including bromination, acetylation, and esterification. The synthetic pathway can be optimized for yield and purity, which is crucial for subsequent biological evaluations.

Antimicrobial Activity

Recent studies have shown that derivatives of methyl 5-bromo-2-hydroxybenzoate exhibit varying degrees of antimicrobial activity. For instance, compounds with halogen substitutions at specific positions on the aromatic ring have been tested against various bacterial strains. The results indicate that the presence of bromine enhances the antimicrobial properties compared to non-brominated analogs.

| Compound | Antimicrobial Activity (MIC µg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | 32 | E. coli, S. aureus |

| Methyl 5-Nitro-3-(2-chloroacetyl)-2-hydroxybenzoate | 64 | E. coli, S. aureus |

| Methyl 5-Bromo-2-hydroxybenzoate | 128 | E. coli, S. aureus |

Anti-cancer Activity

The compound has also been evaluated for anti-cancer properties. In vitro assays using various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound induces apoptosis and inhibits cell proliferation.

Case Study: MCF-7 Cell Line

A study conducted on the MCF-7 breast cancer cell line revealed that the compound significantly reduced cell viability at concentrations above 50 µM, with an IC50 value of approximately 25 µM after 48 hours of treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical in understanding how modifications to the chemical structure influence biological activity. Substituents at the 5-position of the aromatic ring have been shown to affect both potency and selectivity.

- Bromine Substitution : Enhances antimicrobial activity.

- Chloroacetyl Group : Contributes to cytotoxic effects in cancer cells.

- Hydroxyl Group : Important for hydrogen bonding interactions with biological targets.

In Vivo Studies

In vivo studies using animal models have indicated that this compound exhibits promising pharmacokinetic profiles, including adequate absorption and bioavailability.

Toxicity Assessment

Toxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that at therapeutic doses, this compound shows minimal toxicity; however, further investigations are required to establish a comprehensive safety profile.

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate?

A typical synthesis involves alkylation and bromination steps. For example, methyl 5-acetyl-2-hydroxybenzoate derivatives can be brominated using aluminum trichloride (AlCl₃) as a catalyst and bromine (Br₂) in dichloromethane at controlled temperatures. Post-reaction purification via solvent evaporation and crystallization (e.g., dichloromethane/methanol mixtures) yields single crystals for structural validation . HPLC or GC analysis is recommended to confirm purity (>95%) .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer, followed by structure solution using programs like SHELXS (for phase determination) and refinement via SHELXL. Weak interactions (e.g., C–H⋯O hydrogen bonds) can be visualized using ORTEP-3 for graphical representation .

Q. What are the critical safety precautions when handling this compound?

Due to reactive functional groups (chloroacetyl, bromo), use personal protective equipment (PPE), including nitrile gloves and fume hoods. Avoid inhalation and skin contact. Store at 0–6°C in airtight containers to prevent degradation . Emergency measures for spills include neutralization with sodium thiosulfate .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

- NMR : Confirm substitution patterns (e.g., bromine at C5, chloroacetyl at C3).

- IR : Identify hydroxyl (≈3200 cm⁻¹) and ester (≈1700 cm⁻¹) groups.

- Mass Spectrometry : Validate molecular weight (e.g., via HRMS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromination efficiency?

Kinetic studies using variable-temperature NMR or in-situ FTIR can monitor bromination progress. Adjusting AlCl₃ stoichiometry (e.g., 0.15 mmol per 1 mmol substrate) and bromine addition rate minimizes side reactions. Solvent polarity (e.g., dichloromethane vs. THF) also impacts regioselectivity .

Q. What computational methods predict the compound’s bioactivity against PDE5?

Molecular docking (AutoDock Vina) and MD simulations can model interactions with PDE5’s catalytic domain. Pharmacophore mapping of the hydroxybenzoate core and chloroacetyl group identifies key binding motifs. Validate predictions via in vitro assays (e.g., cAMP/cGMP hydrolysis inhibition) .

Q. How do weak intermolecular interactions influence crystal packing?

SC-XRD data reveal layered structures stabilized by C–H⋯O hydrogen bonds (2.5–3.0 Å). Hirshfeld surface analysis quantifies contact contributions (e.g., O⋯H interactions ≈15%). Thermal ellipsoid plots (ORTEP-3) assess molecular rigidity and planarity deviations .

Q. What strategies resolve contradictions in reported biological activity data?

Cross-validate assays using standardized protocols (e.g., COX-2 inhibition for anti-inflammatory activity). Synchrotron-based crystallography can clarify structural variations (e.g., tautomerism) that affect bioactivity. Meta-analyses of IC₅₀ values across studies identify outliers due to impurity interference .

Q. How can regioselective functionalization be achieved at the hydroxybenzoate core?

Directed ortho-metalation (DoM) with LDA/TMP bases enables selective bromination at C5. Protecting the hydroxyl group (e.g., as a silyl ether) prevents undesired acetylation. DFT calculations (Gaussian) predict activation barriers for competing pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

Chiral HPLC or SFC separates enantiomers post-synthesis. Asymmetric catalysis (e.g., chiral Lewis acids) during alkylation steps improves enantiomeric excess (ee). Monitor racemization risks via polarimetry at each purification stage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.